Imidazo[4,5-c]pyridine Core Confers Superior BTK Inhibition vs. Imidazo[4,5-b]pyridine
In a systematic SAR study, trisubstituted imidazo[4,5-c]pyridines designed as BTK inhibitors exhibited significantly higher activity against BTK compared to their imidazo[4,5-b]pyridine isomers [1]. This finding contradicts initial expectations based on prior literature precedents. The study reports that the [4,5-c] scaffold provided superior BTK inhibition with a remarkably high tolerance for C6 substituent variation (both hydrophobic and hydrophilic), enabling broader SAR exploration, while the [4,5-b] isomer consistently underperformed. Preliminary cellular experiments confirmed selective BTK targeting in Burkitt lymphoma and mantle cell lymphoma cell lines [1].
| Evidence Dimension | BTK enzymatic inhibitory activity |
|---|---|
| Target Compound Data | Imidazo[4,5-c]pyridine scaffold: significantly higher BTK inhibition (qualitative; scaffold-level comparison) |
| Comparator Or Baseline | Imidazo[4,5-b]pyridine scaffold: lower BTK inhibitory activity |
| Quantified Difference | Qualitative superiority; precise fold-difference not reported in abstract |
| Conditions | BTK enzymatic inhibition assay; Burkitt lymphoma and mantle cell lymphoma cell line models |
Why This Matters
Scaffold selection is the earliest and most consequential decision in kinase inhibitor programs — choosing [4,5-c] over [4,5-b] directly impacts hit rates and lead potency.
- [1] Krajčovičová, S., Jorda, R., Vanda, D., Soural, M., Kryštof, V. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry 211, 113094 (2021). View Source
